molecular formula C14H17N5O2 B6442814 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549018-86-0

8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6442814
CAS No.: 2549018-86-0
M. Wt: 287.32 g/mol
InChI Key: TUOKLABYCRINBF-UHFFFAOYSA-N
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Description

8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the triazaspirodecane moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor.

    Pyrimido[4,5-d]pyrimidine: Studied for its biological significance and synthetic applications.

Uniqueness

8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-6-19(7-5-14)11-9-2-1-3-10(9)15-8-16-11/h8H,1-7H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOKLABYCRINBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC4(CC3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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